molecular formula C21H34ClN3O5S B1678496 Pivmecillinam hydrochloride CAS No. 32887-03-9

Pivmecillinam hydrochloride

Cat. No. B1678496
CAS RN: 32887-03-9
M. Wt: 476 g/mol
InChI Key: UHPXMYLONAGUPC-RSRKELGKSA-N
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Description

Pivmecillinam is an oral anti-microbial agent that can be considered for treating E. coli urinary tract infection (UTI). It is a gram-negative antibiotic and an inhibitor of penicillin-binding protein 2 (PBP2) . It is a pivaloyloxymethyl ester of amdinocillin that is well absorbed orally, but broken down to amdinocillin in the intestinal mucosa .


Synthesis Analysis

Pivmecillinam is a β-lactam antibiotic and a pivaloyl-containing pro-drug. It belongs to the class of amidinopenicillin . It is a mecillinam prodrug, a pivaloyloxymethyl ester of amdinocillin that is well absorbed orally, but broken down to amdinocillin in the intestinal mucosa .


Molecular Structure Analysis

The empirical formula of Pivmecillinam hydrochloride is C21H33N3O5S · HCl. Its molecular weight is 476.03 . The chemical formula is C21H34ClN3O5S .


Chemical Reactions Analysis

Pivmecillinam has been shown to have synergistic effects with several antibiotics including novobiocin and rifampin in gram-negative bacteria . It is broken down to amdinocillin in the intestinal mucosa .


Physical And Chemical Properties Analysis

Pivmecillinam hydrochloride is a solid substance. It has a solubility of 34 mg/mL in DMSO .

Scientific Research Applications

Efficacy in Urinary Tract Infections

Pivmecillinam hydrochloride (PIV), a beta-lactam antibiotic, has been extensively studied for its efficacy in treating urinary tract infections (UTIs), particularly those caused by gram-negative bacteria. Clinical studies demonstrate that PIV is effective against a wide range of uropathogens, including Escherichia coli and Staphylococcus saprophyticus. It has been shown to be a suitable first-line agent for empirical treatment of acute cystitis due to its low resistance rates and favorable safety profile (Graninger, 2003). Further, PIV has been used in the treatment of UTIs caused by mecillinam-resistant bacteria, with successful clinical and bacteriological outcomes (Monsen, Holm, Ferry, & Ferry, 2014).

Pharmacokinetics Studies

Pharmacokinetic studies have been conducted to understand the absorption and distribution of PIV in the human body. For instance, LC-MS/MS methods have been developed for quantifying PIV and mecillinam in human plasma, contributing to a better understanding of its pharmacokinetics in humans (Sun et al., 2022).

Effectiveness Against Multidrug-Resistant Bacteria

PIV has been evaluated for its efficacy against multidrug-resistant (MDR) bacteria. Studies suggest that PIV, as a pro-drug of mecillinam, remains effective against extended-spectrum β-lactamase (ESBL-) or plasmid-mediated AmpC-producing E. coli. This highlights the potential role of PIV in treating infections caused by MDR E. coli producing broad-spectrum β-lactamases (Zykov et al., 2019).

Application in Pregnancy

Pivmecillinam has been shown to be safe and effective for use during pregnancy. It is often recommended for treating UTIs in pregnant women due to its efficacy, minor impact on microbiota, and low level of resistance among E. coli strains (Duployez et al., 2016).

Limited Impact on Microflora

Studies have shown thatPIV has a minimal impact on the normal oropharyngeal, intestinal, and skin microflora. This is important for ecological aspects of antibiotic treatment, as it implies a lower rate of adverse effects and resistance development due to disturbance of the normal microflora. Specifically, PIV caused no major changes in the aerobic or anaerobic oropharyngeal microflora and had a transient effect on Propionibacterium spp. in the skin microflora (Sullivan et al., 2001).

Emerging Clinical Role Against Resistant Bacteria

The increasing prevalence of resistant Gram-negative bacteria, particularly those producing extended-spectrum β-lactamases (ESBLs) and resistant to multiple drugs, highlights the need for effective oral antibiotics. PIV has shown promise in treating UTIs caused by such organisms, suggesting its emerging clinical role in the context of multidrug-resistant bacteria (Dewar, Reed, & Koerner, 2014).

Safety And Hazards

Pivmecillinam is not suitable for people with any narrowing in the foodpipe or blockage in the stomach or intestines, any condition that leads to a deficiency of a substance called carnitine in the body, a rare metabolic disorder called porphyria, and people who have ever had an allergic reaction to penicillin or cephalosporin-type antibiotics . Severe allergic reactions have happened with this drug. Sometimes, this has been deadly .

Future Directions

Pivmecillinam is an oral antibiotic with excellent clinical efficacy in the treatment of uncomplicated UTIs. It has been used extensively in Nordic countries with few problems, but, despite this, it is not widely used in other countries. There is emerging in vitro and in vivo evidence of its activity against ESBL-producing organisms and its synergistic potential with β-lactamase inhibitors .

properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O5S.ClH/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23;/h12,14-15,17H,6-11,13H2,1-5H3;1H/t14-,15+,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPXMYLONAGUPC-WKLLBTDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045453
Record name Pivmecillinam hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pivmecillinam hydrochloride

CAS RN

32887-03-9
Record name Pivmecillinam hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32887-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pivmecillinam hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pivmecillinam hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-3,3-dimethyl-7-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, monohydrochloride, [2S-(2α,5α,6β)]-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIVMECILLINAM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48FX7N21H2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
K Josefsson, T Bergan, L Magni, BG Pring… - European Journal of …, 1982 - Springer
The pharmacokinetics of bacmecillinam and pivmecillinam were studied in healthy fasting volunteers given tablets in a cross-over, randomized order. The mean (±SD) peak levels of …
Number of citations: 31 link.springer.com
K Roholt - Journal of Antimicrobial Chemotherapy, 1977 - academic.oup.com
… given oral single doses of 400 mg pivmecillinam hydrochloride alone or in combination with 1 g of … in ten subjects after oral administration of pivmecillinam hydrochloride (in capsules) …
Number of citations: 56 academic.oup.com
K Roholt, B Nielsen, E Kristensen - Chemotherapy, 1975 - karger.com
… \ of an aqueous solution of pivmecillinam hydrochloride to give a … given 500 mg of pivmecillinam hydrochloride (equimolar to … Pivmecillinam hydrochloride in an amount corresponding to …
Number of citations: 99 karger.com
LN Sun, Y Zhao, HY Gao, YL Yang… - Journal of …, 2022 - Wiley Online Library
… Both methods were applied to a pharmacokinetic study of pivmecillinam and mecillinam after oral administration of 400 mg pivmecillinam hydrochloride tablets in healthy Chinese …
SR Norrby - Kucer's The use of antibiotics, 2010 - academia.edu
… A pivaloyloxymethyl ester of the drug, pivmecillinam hydrochloride, is readily absorbed from the gastrointestinal tract. After absorption, it is hydrolyzed by enzymes with the liberation of …
Number of citations: 5 www.academia.edu
JD Anderson, MA Adams - Chemotherapy, 1979 - karger.com
… 10 healthy volunteers were each given 200 mg of pivmecillinam hydrochloride four times daily … There was evidence that stearate-film-coated pivmecillinam hydrochloride tablets may be …
Number of citations: 16 karger.com
J Andrews, MJ Kendall, M Mitchard - Penicillins and Cephalosporins, 1976 - Springer
… took two 200 mg capsules of pivmecillinam hydrochloride qds. The effect of probenecid was … of pivmecillinam hydrochloride. TWo 200 mg capsules of pivmecillinam hydrochloride were …
Number of citations: 5 link.springer.com
AJ Bentzen, R Vejlsgaard, J Jacobsen, L Tybring - Infection, 1975 - Springer
… The groups were treated with pivmecillinam hydrochloride or pivampicillin hydrochloride or the two compounds given alternately according to the schedule shown in Table 1. The …
Number of citations: 27 link.springer.com
A Heikkila, K Pyykko, R Erkkola… - British journal of clinical …, 1992 - Wiley Online Library
… Mecillinam was administered as a single intravenous injection of 200 mg over 5 s and pivmecillinam hydrochloride as tablets of 200 mg, equimolar to 136.5 mg mecillinam, by mouth. …
Number of citations: 19 bpspubs.onlinelibrary.wiley.com
RB Hagel, EH Waysek - Journal of Chromatography A, 1979 - Elsevier
… this report can be used to assay pivmecillinam hydrochloride in its pure form and in capsule … described is stability indicating for pivmecillinam hydrochloride and can also be used to …
Number of citations: 6 www.sciencedirect.com

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